2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen. Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3H)-thiones .
Molecular Structure Analysis
Oxazole contains two unsaturation in a five-membered ring including A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Chemical Reactions Analysis
The IR spectra of heterocycles presented a peak due to C=N valence vibration, ν (C=N), at 1649 cm −1 .
Physical And Chemical Properties Analysis
The yield of the compound is 80.80%, and it forms yellow crystals. The melting point is 253.00°C .
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of organo-amino compounds related to the given chemical structure has been explored, with one study detailing the synthesis process and crystal structure analysis of a related compound, demonstrating its potential for further chemical and pharmacological studies (Alami Anouar et al., 2019).
- Another research focused on the synthetic route and antibacterial activity of alkoxy isoindole-1,3-diones and their derivatives, indicating the relevance of these compounds in developing new antibacterial agents (Maqbool Ahmed et al., 2006).
- Characterization of similar compounds through advanced techniques like 1D, COSY, and HSQC 2D NMR Spectroscopy has provided detailed insights into their molecular structures, further aiding in the understanding and potential application of these compounds in various scientific fields (Khadim Dioukhane et al., 2021).
Potential Biological Activities
- Studies on the synthesis and evaluation of antibacterial properties of derivatives have been conducted, showing the promise of these compounds in medicinal chemistry, especially as potential antibacterial agents. This includes work on the synthesis and characterization of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related starting materials, highlighting their potential in drug development and pharmaceutical research (A. Tan et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-9-7-15-12(19-9)8-16-13(17)10-5-3-4-6-11(10)14(16)18/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADWZCJNKTRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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